Flusulfamide

Catalog No.
S582612
CAS No.
106917-52-6
M.F
C13H7Cl2F3N2O4S
M. Wt
415.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flusulfamide

CAS Number

106917-52-6

Product Name

Flusulfamide

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C13H7Cl2F3N2O4S

Molecular Weight

415.2 g/mol

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H

InChI Key

GNVDAZSPJWCIQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Synonyms

flusulfamide

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Flusulfamide, chemically known as 2′, 4-dichloro-α,α,α-trifluoro-4′-nitro-m-toluenesulfonanilide, is a fungicide primarily used in agriculture to control specific soil-borne diseases. Its main target is the myxomycete fungus Plasmodiophora brassicae, which causes clubroot disease in brassicas. Flusulfamide acts by adsorbing onto the resting spores of the pathogen, inhibiting their germination and thereby preventing infection in host plants such as Chinese cabbage (Brassica rapa subsp. pekinensis) .

Flusulfamide targets a specific enzyme in fungi called chitin synthase. This enzyme is responsible for synthesizing chitin, a key component of the fungal cell wall. By inhibiting chitin synthase, flusulfamide disrupts the formation of a strong cell wall, leading to weakened fungal cells that are unable to survive and infect plants [].

Toxicity

Flusulfamide is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats of 1220 mg/kg.

Flammability

Not readily flammable [].

That are crucial for its efficacy as a fungicide:

  • Adsorption to Spores: The primary mechanism involves flusulfamide binding to the cell walls of Plasmodiophora brassicae resting spores, which prevents them from germinating when exposed to root exudates from susceptible plants .
  • Inhibition of Germination: The compound effectively suppresses the germination of these spores, leading to reduced infection rates in crops .

Flusulfamide exhibits significant biological activity against specific fungal pathogens. Its mode of action includes:

  • Inhibition of Clubroot Disease: By preventing the germination of resting spores, flusulfamide effectively reduces the incidence of clubroot disease in affected crops .
  • Selective Toxicity: While it is toxic to Plasmodiophora brassicae, flusulfamide has been shown to have minimal impact on beneficial soil microorganisms, making it a targeted treatment option in agricultural practices .

The synthesis of flusulfamide can involve several steps, typically including:

  • Formation of Intermediate Compounds: Initial reactions produce key intermediates that contain the necessary functional groups.
  • Final Coupling Reaction: The final step involves coupling these intermediates to form flusulfamide.
  • Purification: The synthesized compound is purified using techniques such as crystallization or chromatography to ensure high purity for agricultural use .

Flusulfamide shares similarities with several other fungicides but possesses unique characteristics that set it apart:

Compound NameChemical StructureUnique Features
MetalaxylN-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alanineTargets oomycetes; systemic action
Mefenoxam(RS)-2-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alanineSimilar mode of action; more effective against downy mildew
CarbendazimMethyl 1H-benzimidazol-2-ylcarbamateBroad-spectrum activity; affects fungal cell division
Chlorothalonil2,4,5,6-tetrachloroisophthalonitrileBroad-spectrum; contact fungicide

Flusulfamide's specificity for Plasmodiophora brassicae and its mechanism of action through spore adsorption highlight its unique role among fungicides targeting soil-borne diseases .

XLogP3

4.4

Melting Point

170.0 °C

UNII

LKO7028G4U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

106917-52-6

Wikipedia

Flusulfamide

Use Classification

Agrochemicals -> Fungicides

Dates

Modify: 2023-09-12

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